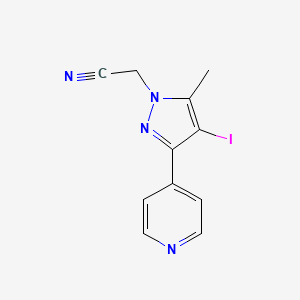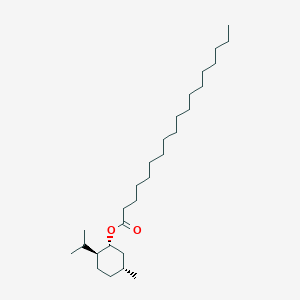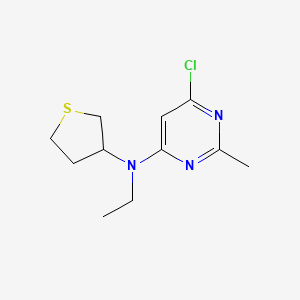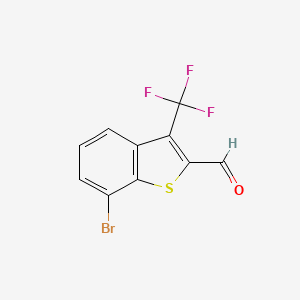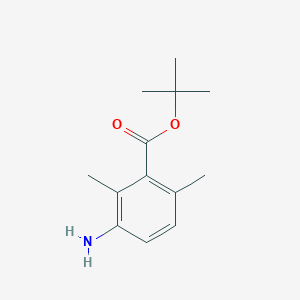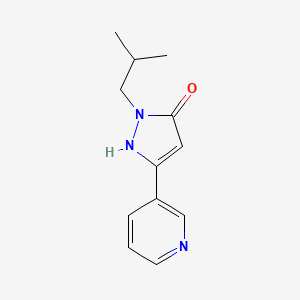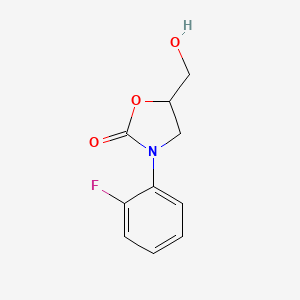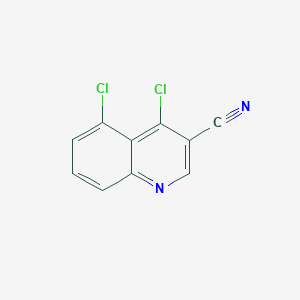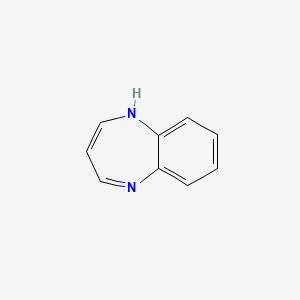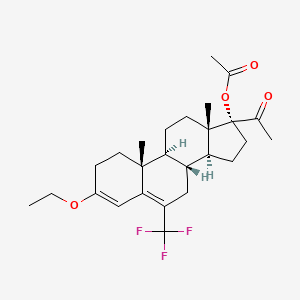
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is a synthetic steroidal compound. It is known for its unique chemical structure, which includes an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a pregnadiene backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate typically involves multiple steps starting from suitable steroidal precursors. The general synthetic route may include:
Introduction of the Ethoxy Group: This step involves the ethoxylation of a suitable precursor.
Hydroxylation: Introduction of the hydroxy group at the 17th position.
Trifluoromethylation: Addition of the trifluoromethyl group at the 6th position.
Formation of the Pregnadiene Backbone: This involves the formation of the diene structure through appropriate chemical reactions.
Acetylation: The final step involves the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate involves its interaction with specific molecular targets and pathways. It may act on steroid hormone receptors, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-17-methylpregna-3,5-dien-20-one: Similar structure but with a methyl group instead of a hydroxy group.
3-Ethoxypregna-3,5-diene-21,17alpha-carbolactone: Similar backbone but with different functional groups.
Uniqueness
3-Ethoxy-17-hydroxy-6-(trifluoromethyl)pregna-3,5-diene-20-one acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
2802-19-9 |
|---|---|
Fórmula molecular |
C26H35F3O4 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-ethoxy-10,13-dimethyl-6-(trifluoromethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C26H35F3O4/c1-6-32-17-7-10-23(4)19-8-11-24(5)20(9-12-25(24,15(2)30)33-16(3)31)18(19)14-22(21(23)13-17)26(27,28)29/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
Clave InChI |
RFRZNGJBWJIQCF-DAHGFBLPSA-N |
SMILES isomérico |
CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)C(F)(F)F |
SMILES canónico |
CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

